Compound Description: This compound is identified as a lead compound in the research paper and exhibits promising activity against ESKAPE pathogens, surpassing the efficacy of nitrofurantoin []. The study focuses on 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) as potential antibacterial agents.
Relevance: This compound shares the core tetrahydropyrazolopyridine scaffold with 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Both compounds feature substitutions at positions 3 and 5 of this core structure, highlighting their structural similarities within this chemical class [].
Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist. It shows promising results in treating systemic autoimmune diseases (sAID), particularly Sjögren's syndrome (SjS) and systemic lupus erythematosus (SLE) [].
Relevance: MHV370 and 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine share the central tetrahydropyrazolo[4,3-c]pyridine moiety. The presence of this common pharmacophore suggests potential similarities in their binding affinities and pharmacological profiles, despite variations in their substituents [].
Compound Description: This compound is one of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines studied for their synthesis, molecular conformations, and hydrogen bonding patterns []. The study explores how subtle structural variations, like the halogen substitution on the phenyl ring, impact these properties.
Relevance: Both this compound and 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine share the central tetrahydropyrazolo[4,3-c]pyridine structure. This structural similarity, despite different substituents at various positions, highlights the importance of this core structure in medicinal chemistry research [].
1-(4-chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (II)
Compound Description: This compound, along with compounds (I) and (III), is part of a study investigating the influence of halogen substitutions on molecular conformation and hydrogen bonding patterns within a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines [].
Relevance: Similar to compound (I), this compound shares the core tetrahydropyrazolo[4,3-c]pyridine structure with 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The variations in substituents, particularly the presence of a chlorine atom in this case, offer insights into structure-activity relationships within this class of compounds [].
Compound Description: This compound is the third compound in the study examining the effects of structural modifications on the conformation and hydrogen bonding of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. It features a methyl group instead of halogens on the phenyl ring [].
Relevance: This compound shares the same core structure, tetrahydropyrazolo[4,3-c]pyridine, with 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Comparing these compounds contributes to a deeper understanding of how substituent modifications can influence the chemical behavior and potential biological activity of this class of compounds [].
Compound Description: JNJ 10329670 is a selective, orally available, high-affinity cathepsin S inhibitor []. This compound demonstrates potent inhibition of human cathepsin S with a Ki of ~30 nM, making it a potential candidate for immunosuppressive therapy in treating allergies and autoimmune diseases.
Relevance: Like 3-[(3-chlorophenoxy)methyl]-5-(3-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, JNJ 10329670 contains the central tetrahydropyrazolo[4,3-c]pyridine unit. The significant difference lies in the complex substituents attached to this core in JNJ 10329670. This comparison emphasizes the versatility of the tetrahydropyrazolo[4,3-c]pyridine scaffold in developing molecules with diverse biological activities [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.